1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone
Overview
Description
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyl group, and a tolyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation, where a benzyloxybenzene derivative reacts with a tolyl ketone under acidic conditions to form the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets. The benzyloxy and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The compound may also interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites .
Comparison with Similar Compounds
- 4-(Benzyloxy)benzyl chloride
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness: 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
1-(2-hydroxy-4-phenylmethoxyphenyl)-2-(4-methylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-16-7-9-17(10-8-16)13-21(23)20-12-11-19(14-22(20)24)25-15-18-5-3-2-4-6-18/h2-12,14,24H,13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCZUIQQPYULSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173018 | |
Record name | 1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-(4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-21-2 | |
Record name | 1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-(4-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925007-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-(4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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